molecular formula C10H12O2 B8773181 2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol CAS No. 4790-77-6

2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol

Cat. No.: B8773181
CAS No.: 4790-77-6
M. Wt: 164.20 g/mol
InChI Key: PBVLQQYOZVYUQF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol ( 4790-77-6) is a bicyclic organic compound of significant interest in synthetic and medicinal chemistry research. It features a benzofuran core structure that is partially saturated, incorporating a hydroxyl group at the 4-position and two methyl groups at the 2-position of the dihydrofuran ring . The molecular formula for this compound is C 10 H 12 O 2 , and it has a molecular weight of 164.20 g/mol . The 2,3-dihydrobenzofuran scaffold is recognized as a key structural motif in a vast range of biologically active compounds and natural products . Researchers value this core structure for its potential in developing novel pharmaceutical agents. Synthetic methodologies for constructing the dihydrobenzofuran nucleus, including advanced transition metal-catalyzed approaches such as rhodium-catalyzed annulations, are an active area of investigation in organic chemistry . For characterization, researchers typically rely on spectroscopic techniques including 1 H NMR, 13 C NMR, and mass spectrometry to confirm the structure and purity of the compound . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

4790-77-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-4-ol

InChI

InChI=1S/C10H12O2/c1-10(2)6-7-8(11)4-3-5-9(7)12-10/h3-5,11H,6H2,1-2H3

InChI Key

PBVLQQYOZVYUQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups, and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Applications/Properties References
2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol C₁₁H₁₄O₂ –OH (C4), –CH₃ (C2) Intermediate for pharmaceuticals
2,3-Dihydrobenzofuran-4-ol C₈H₈O₂ –OH (C4) Synthetic building block
Carbofuran C₁₂H₁₅NO₃ –N-methylcarbamate (C7) Insecticide/Nematicide
(2,3-Dihydrobenzofuran-4-yl)methanol C₉H₁₀O₂ –CH₂OH (C4) Potential polymer precursor
2,3-Dihydrobenzofuran-4-carbaldehyde C₉H₈O₂ –CHO (C4) Organic synthesis intermediate
Key Observations :

Substituent Effects: The hydroxyl group at C4 in this compound enhances hydrogen-bonding capacity, critical for crystal packing . In contrast, analogs like (2,3-dihydrobenzofuran-4-yl)methanol prioritize alcohol reactivity for esterification or oxidation . Carbofuran’s N-methylcarbamate group at C7 confers insecticidal activity by inhibiting acetylcholinesterase in pests .

Synthetic Utility :

  • The dimethyl groups at C2 in the title compound stabilize the dihydrofuran ring, reducing ring-opening reactions compared to unsubstituted analogs like 2,3-dihydrobenzofuran-4-ol .
  • Carbofuran analogs are synthesized via nucleophilic substitution, whereas this compound derivatives often employ esterification or condensation .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound facilitates stronger intermolecular interactions than its aldehyde or methanol analogs, impacting solubility and crystallization .
  • Thermal Stability : Dimethyl substitution at C2 enhances thermal stability relative to unsubstituted dihydrobenzofurans, as observed in differential scanning calorimetry (DSC) studies .

Research Findings and Data

Table 2: Crystallographic Data Comparison
Compound Space Group Dihedral Angle (Carbamate/Benzene) Hydrogen Bonds Reference
This compound P212121 ~78–80° N–H⋯O, C–H⋯O
Carbofuran P212121 ~79° N–H⋯O, C–H⋯O

The similar crystal packing of the title compound and carbofuran underscores shared structural motifs but divergent bioactivities due to functional group variations .

Preparation Methods

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of substituted benzofurans provides access to dihydrobenzofuran derivatives. For example:

  • Reagents : Ethyl 2-methylbenzofuran-4-carboxylate, 10% Pd/C, acetic acid.

  • Conditions : Hydrogenation at 60 psi for 24 hours in acetic acid.

  • Outcome : Ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate is generated, which can be hydrolyzed and reduced to the target alcohol.

Reduction of Ketones

Sodium borohydride reduction of 2,2-dimethylbenzofuran-3(2H)-one is effective for synthesizing dihydrobenzofuranols:

  • Reagents : Ketone substrate, NaBH₄ (excess), methanol.

  • Conditions : Reaction at 0–20°C for 3 hours.

  • Yield : 77% for 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol.

  • Adaptation : Substituting the ketone with a 4-oxo analog would target the 4-ol derivative.

Claisen Rearrangement and Cyclization

A multistep route via Claisen rearrangement is described in patents:

  • Alkylation : 2-Hydroxyacetophenone reacts with methallyl chloride in DMF/K₂CO₃ to form methallyl ethers.

  • Rearrangement : Heating the ether in N-methylpyrrolidone (200°C, 7 hours) induces cyclization to 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid derivatives.

  • Modification : Functional group interconversion (e.g., reduction of carboxylic acid to alcohol) would yield the 4-ol isomer.

Palladium-Catalyzed Cycloisomerization

A recyclable PdI₂/KI system in ionic liquids facilitates cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols:

  • Reagents : Substituted phenols, PdI₂ (2 mol%), KI, morpholine.

  • Conditions : 100°C for 5 hours in BmimBF₄.

  • Yield : 70–86% for 2-methylene-2,3-dihydrobenzofuran-3-ols.

  • Post-Modification : Hydroxyl group repositioning via acid catalysis could target the 4-ol.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
HydrolysisEthyl esterNaOH, HCl, reflux100%Requires reduction step
HydrogenationBenzofuran esterPd/C, H₂, acetic acidN/ASpecific to ester substrates
Ketone Reduction2,2-Dimethylbenzofuran-3(2H)-oneNaBH₄, MeOH, 0–20°C77%Positional isomerism
Claisen Rearrangement2-HydroxyacetophenoneMethallyl chloride, NMP, 200°CHighMulti-step, harsh conditions
Pd-Catalyzed CyclizationPropargylphenolsPdI₂/KI, BmimBF₄, 100°C70–86%Requires functionalization

Mechanistic Insights

  • Hydrolysis : Base-mediated saponification cleaves the ester, with protonation yielding the acid.

  • Claisen Rearrangement : Thermal-sigmatropic rearrangement forms the dihydrobenzofuran core.

  • Pd-Catalyzed Cyclization : Coordination of Pd to the alkyne induces intramolecular nucleophilic attack, forming the furan ring .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol?

A practical method involves functionalizing dihydrobenzofuran precursors. For example, describes synthesizing 5-methoxy-2-phenyl-2,3-dihydrobenzofuran via oxidative coupling of 4-methoxyphenol and styrene using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . Adapting this approach, substituting phenol derivatives with appropriate hydroxyl/methyl groups at the 4-position could yield the target compound. Purification via column chromatography and recrystallization is advised.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (as in ) to confirm substituent positions and dihydrofuran ring conformation.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., m/z 165.15 observed for related dihydrobenzofuranols in ).
  • IR Spectroscopy : To identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How can purity and stability be assessed during storage?

  • HPLC with UV detection (>95% purity threshold, as in ).
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability.
  • Store under inert atmosphere (N₂/Ar) at 0–6°C for long-term stability, similar to fluorinated analogs in .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound?

X-ray studies on analogs (e.g., 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate in ) reveal:

  • Dihedral angles between aromatic rings and substituents (e.g., 78.5°–79.9° for carbamate planes ).
  • Non-planar deviations of methyl groups (0.167–0.175 Å from the benzofuran plane), influencing steric interactions .
  • Hydrogen-bonding networks (N–H⋯O and C–H⋯O) critical for crystal packing and solubility .

Q. What degradation pathways are relevant under environmental or catalytic conditions?

identifies the sonophotocatalytic degradation of carbofuran, yielding 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (m/z 165.15) via carbamate cleavage. For the 4-ol isomer, similar pathways may involve:

  • Oxidative cleavage of the dihydrofuran ring under UV/visible light.
  • Hydroxyl radical (·OH) attack at the 4-position, forming quinone intermediates.
  • LC-MS and GC-MS are essential for tracking degradation products and mechanisms .

Q. How do substituents influence biological activity in benzofuran derivatives?

  • Methyl groups at C2 enhance steric protection of the dihydrofuran ring, improving metabolic stability (e.g., carbofuran analogs in ).
  • Hydroxyl positioning (4- vs. 7-) affects hydrogen-bonding capacity and receptor binding, as seen in 3,3-disubstituted benzofuran-2(3H)-ones used in medicinal scaffolds ().
  • Electron-withdrawing substituents (e.g., fluorine) can modulate bioavailability, as shown in fluorinated benzaldehydes ().

Key Methodological Recommendations

  • Synthesis : Optimize substituent positioning via DDQ-mediated oxidation ().
  • Characterization : Combine XRD (for conformation) and LC-MS (for degradation profiling) .
  • Application Studies : Explore structure-activity relationships using fluorinated or methoxylated analogs ().

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